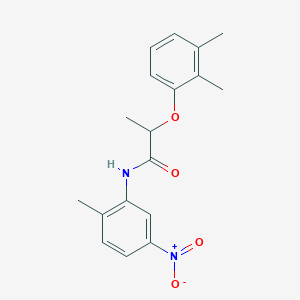

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide

Description

2-(2,3-Dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2,3-dimethylphenoxy group and a 2-methyl-5-nitrophenyl moiety. The compound’s structure combines electron-donating methyl groups on the phenoxy ring with a nitro group on the aniline ring, creating a balance of electronic effects.

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-11-6-5-7-17(13(11)3)24-14(4)18(21)19-16-10-15(20(22)23)9-8-12(16)2/h5-10,14H,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBMBKSKNVRLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide typically involves multiple steps. One common method includes the following steps:

Preparation of 2,3-dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

Formation of 2-(2,3-dimethylphenoxy)propanamide: This involves the reaction of 2,3-dimethylphenol with 3-chloropropanoyl chloride in the presence of a base like pyridine to form the intermediate 2-(2,3-dimethylphenoxy)propanamide.

Nitration of 2-methylphenylamine: This step involves the nitration of 2-methylphenylamine using a mixture of concentrated sulfuric acid and nitric acid to form 2-methyl-5-nitrophenylamine.

Coupling Reaction: Finally, the intermediate 2-(2,3-dimethylphenoxy)propanamide is coupled with 2-methyl-5-nitrophenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Nitrophenyl)-3-[5-(3-Nitrophenyl)-2-Furyl]propanamide

- Two nitro groups (on phenyl and furyl rings) vs. one nitro group in the target compound.

- Additional nitro group increases electron-withdrawing effects, possibly altering redox properties or toxicity .

Pesticide Acetamide Derivatives (e.g., Pretilachlor, Alachlor)

- Structural Differences :

- Functional Implications: Chlorine enhances lipophilicity and herbicidal activity but increases environmental persistence.

N-(5-Amino-2-Methoxyphenyl)-2-(2,6-Dimethylphenoxy)propanamide

- Structural Differences: Amino and methoxy groups replace the nitro and methyl groups on the aniline ring .

- Implications: Amino group improves solubility but may reduce metabolic stability due to susceptibility to oxidation. Nitro group in the target compound could enhance electron-deficient character, favoring interactions with electron-rich biological targets .

Anticonvulsant Aroxyacetamides

- Activity Context: Compounds like XVI (100% MES protection at 100 mg/kg) and VIII (75% protection) from Marona et al. (2005) share phenoxyacetamide backbones .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Electronic Effects: The nitro group in the target compound likely enhances electrophilicity, making it a candidate for covalent binding or charge-transfer interactions in biological systems. This contrasts with amino or methoxy substituents in analogs, which prioritize hydrogen bonding .

- Toxicity Profile: While nitro groups are associated with mutagenicity in some contexts (e.g., nitrophenyl herbicides), the dimethylphenoxy moiety may mitigate this by improving metabolic detoxification pathways .

Biological Activity

The compound 2-(2,3-dimethylphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its anti-inflammatory and anticancer effects, as well as its mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 314.39 g/mol. The compound features a dimethylphenoxy group and a nitrophenyl moiety, which are significant for its biological activity.

Anti-Inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. A study showed that related compounds acted as multitarget inhibitors of COX-2 and 5-LOX, leading to reduced inflammation without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, indicating that the compound triggers intrinsic apoptotic pathways .

Case Studies and Research Findings

-

Study on Apoptosis Induction :

- Objective : To assess the apoptotic effects of the compound on breast cancer cells.

- Method : MTT assay was used to evaluate cell viability after treatment with varying concentrations of the compound.

- Results : Significant reductions in cell viability were observed at concentrations of 1 µM and 5 µM, with increased early and late apoptotic cell populations confirmed by Annexin V staining. Specifically, 40.4% of MCF-7 cells were apoptotic at a 5 µM concentration after 24 hours .

-

Mechanistic Insights :

- Objective : To investigate the molecular mechanisms underlying the anticancer effects.

- Method : Flow cytometry was employed to analyze changes in mitochondrial membrane potential.

- Results : Treatment with the compound resulted in a significant decrease in mitochondrial membrane potential (), correlating with apoptosis induction. For example, after treatment with 5 µM, 36.3% of MDA-MB-231 cells exhibited decreased .

Pharmacokinetic Profile

The pharmacokinetic properties of related compounds have been characterized by their compliance with Lipinski’s rule of five, indicating favorable oral bioavailability. These compounds also demonstrated good solubility and stability under physiological conditions, which is crucial for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.